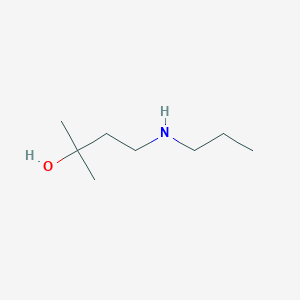
2-Methyl-4-(propylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(propylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(propylamino)butan-2-one
Reduction: 2-Methyl-4-(propylamino)butane
Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide
Aplicaciones Científicas De Investigación
2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-butanol
- 2-Methyl-4-(methylamino)butan-2-ol
- 2-Methyl-4-(ethylamino)butan-2-ol
Uniqueness
2-Methyl-4-(propylamino)butan-2-ol is unique due to the presence of both a tertiary alcohol and a propylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
2-methyl-4-(propylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3 |
Clave InChI |
QIMIUVLKMKTXHD-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


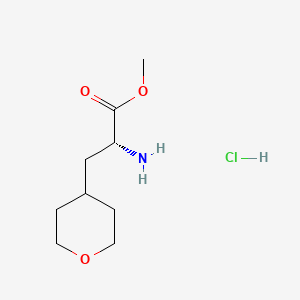
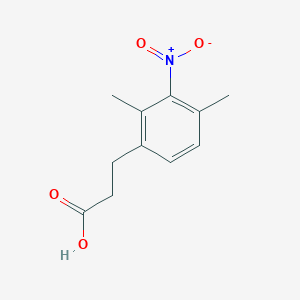
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
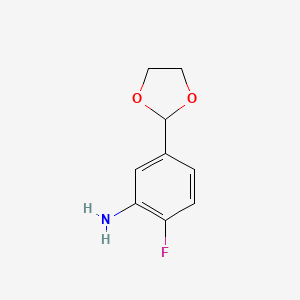
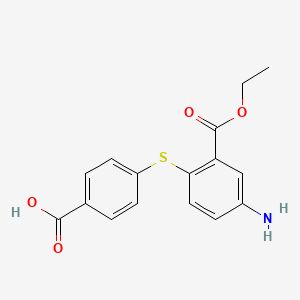
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
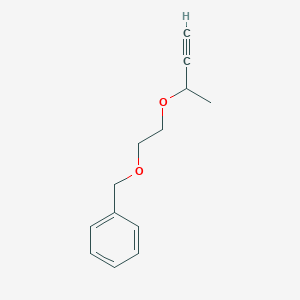
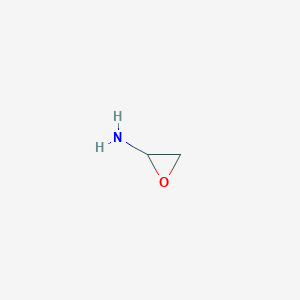
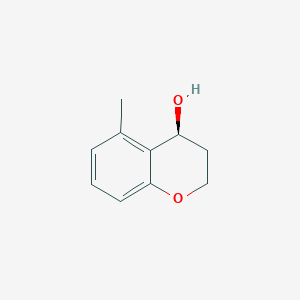
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
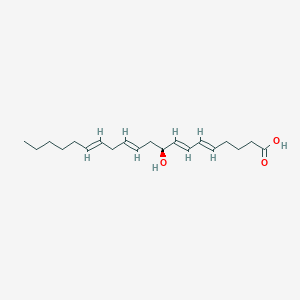
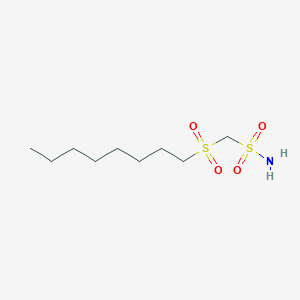
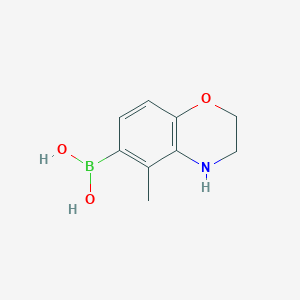
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
